Ceftazidime, Delta-3-Isomer
Description
Overview of Beta-Lactam Antibiotic Class
Beta-lactam (β-lactam) antibiotics represent one of the most significant and widely utilized classes of antibacterial agents in medicine. nih.govwikipedia.org Their defining structural feature is the β-lactam ring, a four-membered cyclic amide. igem.wiki This class includes several major groups: penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgbyjus.com
The primary mechanism of action for β-lactam antibiotics is the inhibition of bacterial cell wall synthesis. igem.wikiwikipedia.org They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. nih.govbyjus.com This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death, making these agents bactericidal. nih.govigem.wiki The widespread use of β-lactams has been challenged by the emergence of bacterial resistance, most notably through the production of β-lactamase enzymes, which hydrolyze the β-lactam ring and inactivate the antibiotic. wikipedia.orgmsdmanuals.com
Structural Characteristics of Cephalosporins
Cephalosporins are a subclass of β-lactam antibiotics characterized by a core structure known as 7-aminocephalosporanic acid. wikipedia.orgaltmeyers.org This nucleus consists of a β-lactam ring fused to a six-membered dihydrothiazine ring. wikipedia.orgmdpi.com This bicyclic system is distinct from penicillins, where the β-lactam ring is fused to a five-membered thiazolidine (B150603) ring. mdpi.com
Modifications to the cephalosporin (B10832234) structure at two key positions, C-7 and C-3, have given rise to a vast array of derivatives with different properties. wikipedia.org
Position C-7: Substitutions on the acylamino side chain at the C-7 position of the β-lactam ring primarily influence the antibiotic's spectrum of activity and its stability against β-lactamases. wikipedia.orgwikipedia.org
Position C-3: Alterations to the substituent at the C-3 position of the dihydrothiazine ring mainly affect the compound's pharmacokinetic properties, such as metabolism and protein binding. wikipedia.orgaltmeyers.orgnih.gov
Definition and Significance of Delta-3-Isomerism in Cephalosporin Chemistry
Isomerism in cephalosporins is a critical aspect of their chemistry, stability, and biological activity. The term "Delta" (Δ) is used to denote the position of the endocyclic double bond within the dihydrothiazine ring. The standard and biologically active form of a cephalosporin is the Δ³-isomer, where the double bond is located between C-3 and C-4 of the ring system. researchgate.netgoogle.com
The term "Ceftazidime, Delta-3-Isomer" is often used in chemical catalogs and research to refer to an impurity or degradation product of Ceftazidime (B193861). toku-e.comclearsynth.com This nomenclature can be a source of confusion, as this specific isomer is, in fact, the Δ²-isomer of Ceftazidime, where the double bond has shifted to the C-2 and C-3 position. toku-e.comic.ac.uk This Δ²-isomer is microbiologically inactive. ic.ac.ukresearchgate.net The isomerization from the active Δ³ form to the inactive Δ² form is a significant degradation pathway for many cephalosporins, impacting their shelf-life and the quality control of pharmaceutical preparations. researchgate.netresearchgate.netsapub.org
Positional Isomerism of the Dihydrothiazine Ring System
The positional isomerism between the Δ³ and Δ² forms of cephalosporins is a well-documented phenomenon. researchgate.netic.ac.uk This transformation is a prototropic shift, meaning it involves the migration of a proton. The process is typically base-catalyzed and proceeds through a carbanion intermediate. ic.ac.uk
The mechanism involves:
Abstraction of a proton from the C-2 position by a base.
Formation of a resonance-stabilized carbanion intermediate.
Subsequent protonation of this intermediate. Protonation at C-2 regenerates the original Δ³-isomer, while protonation at C-4 yields the Δ²-isomer. ic.ac.uk
While theoretical studies suggest that the Δ³ derivatives are generally more thermodynamically stable than their Δ² counterparts, the isomerization can be rapid and reversible, especially for cephalosporin esters. researchgate.netic.ac.uk This equilibrium shifts toward the inactive Δ²-isomer under certain conditions, such as in basic aqueous solutions, which is a critical consideration during drug formulation and storage. ic.ac.uk The loss of antimicrobial activity in Δ²-isomers is profound, rendering them ineffective. researchgate.netasm.org
Academic Research Trajectory of Ceftazidime Isomers
Academic research on ceftazidime has extensively investigated its stability and degradation pathways, with a significant focus on its isomers. The isomerization from the active Δ³-ceftazidime to the inactive Δ²-isomer is a key area of study, alongside other degradation processes like the hydrolysis of the β-lactam ring and the loss of the C-3 side chain to form pyridine (B92270). ic.ac.uknih.govptfarm.pl
Kinetic studies using methods like High-Performance Liquid Chromatography (HPLC) have been employed to monitor the degradation of ceftazidime under various conditions (acidic, neutral, and basic pH) and to identify its degradation products, including the Δ²-isomer and pyridine. ic.ac.uknih.govptfarm.pl Research has shown that in alkaline hydrolysis, the formation of the Δ²-isomer occurs in parallel with the cleavage of the β-lactam ring. ic.ac.uk
Furthermore, research distinguishes this positional isomerism from the geometric isomerism (E/Z) of the oxime group in the C-7 side chain. tsijournals.com Studies have confirmed that the Z-isomer of ceftazidime is the therapeutically superior form, exhibiting much greater antibacterial activity than the corresponding E-isomer. tsijournals.com Computational and in silico studies have also been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of ceftazidime and its impurities, including the Δ²-isomer (referred to as impurity A). nih.gov These studies indicate that the pharmacokinetic and toxicity profiles of the Δ²-isomer are similar to the parent ceftazidime. nih.gov The Δ²-isomer is recognized as a process-related impurity in commercial preparations of ceftazidime. clearsynth.com
Data Tables
Table 1: Comparison of Ceftazidime (Δ³-Isomer) and its Δ²-Isomer
| Feature | Ceftazidime (Δ³-Isomer) | This compound (Δ²-Isomer) |
| Double Bond Position | Between C-3 and C-4 in the dihydrothiazine ring | Between C-2 and C-3 in the dihydrothiazine ring |
| Synonyms | Ceftazidime | Ceftazidime Δ²-Isomer, Ceftazidime Impurity A nih.govsynzeal.com |
| Biological Activity | High, broad-spectrum antibacterial activity toku-e.com | Microbiologically inactive ic.ac.ukresearchgate.net |
| Role | Active Pharmaceutical Ingredient | Degradation product, impurity toku-e.comclearsynth.com |
Table 2: Summary of Selected Research Findings on Ceftazidime Isomerization
| Study Focus | Key Findings | Research Methods | Reference(s) |
| Alkaline Hydrolysis | Detected the formation of the Δ²-isomer in parallel with β-lactam ring hydrolysis for ceftazidime. | HPLC, ¹H NMR | ic.ac.uk |
| Degradation Mechanism | Identified pyridine as a primary degradation product in acidic, basic, and neutral solutions, alongside β-lactam ring opening and epimerization. | HPLC | nih.govptfarm.pl |
| Geometric Isomerism | Identified and distinguished Z (active) and E (less active) isomers of ceftazidime based on chemical shifts. | ¹H and ¹³C NMR | tsijournals.com |
| In Silico Toxicity | Predicted that the pharmacokinetics and toxicity of the Δ²-isomer (Impurity A) are similar to the parent ceftazidime. | QSAR, Docking Software | nih.gov |
| Stability in Formulations | Showed that reconstituted ceftazidime degrades significantly when exposed to heat and UV/Visible radiation. | Microbiological Assay | sapub.orgrjptonline.org |
Properties
Molecular Formula |
C22H22N6O7S2 · 5H2O |
|---|---|
Molecular Weight |
636.65 |
Origin of Product |
United States |
Synthesis and Mechanistic Pathways of Delta 3 Isomer Formation
Semi-Synthetic Routes from Cephalosporin (B10832234) C Precursors
The industrial production of ceftazidime (B193861), like many cephalosporins, begins with the fermentation-derived precursor, Cephalosporin C. The transformation of Cephalosporin C into the final active pharmaceutical ingredient involves a series of chemical and enzymatic steps designed to modify the side chains at the C-7 and C-3 positions of the cephalosporin nucleus. A crucial intermediate in this process is 7-aminocephalosporanic acid (7-ACA).
Hydrolysis Stage: Enzymatic and Chemical Approaches
The initial and critical step in the semi-synthesis of ceftazidime from Cephalosporin C is the removal of the D-α-aminoadipyl side chain at the C-7 position to yield 7-ACA. This deacylation can be achieved through both chemical and enzymatic methods.
Chemical Hydrolysis: Traditional chemical methods for the deacylation of Cephalosporin C involve the use of harsh reagents and conditions. One common method utilizes nitrosyl chloride in formic acid. Another approach involves protecting the carboxyl group of the aminoadipic acid side chain, reacting it with phosphorus pentachloride at low temperatures, and then hydrolyzing the resulting iminoyl chloride. While effective, these chemical processes often suffer from low yields, the need for extreme temperatures, and the generation of significant chemical waste, posing environmental concerns.
Enzymatic Hydrolysis: To overcome the drawbacks of chemical hydrolysis, enzymatic processes have been developed and are now widely used in industrial settings. ubbcluj.ronih.gov These methods offer milder reaction conditions, higher specificity, and a more environmentally friendly profile. Two main enzymatic strategies are employed:
Two-Step Enzymatic Process: This is the most established enzymatic route. nih.govnih.gov It involves two enzymes:
D-amino acid oxidase (DAO): This enzyme oxidatively deaminates the D-α-aminoadipyl side chain of Cephalosporin C to form α-ketoadipyl-7-ACA. A byproduct of this reaction is hydrogen peroxide. ubbcluj.ro
Glutaryl-7-ACA acylase (GLA): The intermediate from the first step is then hydrolyzed by GLA to remove the glutaric acid side chain, yielding 7-ACA. nih.gov The hydrogen peroxide generated in the first step can be problematic as it can deactivate the enzymes, but this is often managed by the co-immobilization of catalase. ubbcluj.ro
One-Step Enzymatic Process: More recently, a single-step enzymatic conversion has been developed using a Cephalosporin C acylase (CCA) . nih.govmdpi.com This enzyme can directly hydrolyze the amide bond of the D-α-aminoadipyl side chain of Cephalosporin C to produce 7-ACA in a single reaction, simplifying the process and potentially reducing costs. nih.govmdpi.com
| Method | Key Reagents/Enzymes | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Hydrolysis | Phosphorus pentachloride, Nitrosyl chloride | Established methodology | Harsh conditions, low yield, environmental concerns |
| Two-Step Enzymatic Hydrolysis | D-amino acid oxidase (DAO), Glutaryl-7-ACA acylase (GLA) | Mild conditions, high specificity, environmentally friendly | Requires two separate enzymatic steps, potential for enzyme deactivation by hydrogen peroxide |
| One-Step Enzymatic Hydrolysis | Cephalosporin C acylase (CCA) | Simplified process, mild conditions, environmentally friendly | Enzyme availability and stability can be a factor |
Acylation Procedures with Side-Chain Precursors
Once 7-ACA is obtained, the next step in the synthesis of ceftazidime is the introduction of the specific side chains at the C-7 and C-3 positions. For ceftazidime, this involves the acylation of the 7-amino group with a protected (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxy)imino]acetic acid derivative and the introduction of a pyridinium (B92312) group at the C-3 position.
The acylation of the 7-amino group is a critical step that forms the final amide bond of the ceftazidime molecule. This is typically achieved by reacting 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylic acid (7-APCA), which is derived from 7-ACA, with an activated form of the side-chain acid. google.comgoogle.com The side-chain acid is "activated" to make it more reactive towards the amino group of the cephalosporin nucleus. Common activating agents include acid chlorides, mixed anhydrides, or the use of coupling agents. The reaction is carefully controlled to ensure high yields and to prevent unwanted side reactions.
Double-Bond Isomerization Mechanisms
The double bond in the dihydrothiazine ring of the cephalosporin nucleus is crucial for its biological activity. In ceftazidime, this is a Δ³-double bond. However, under certain conditions, particularly in basic solutions, this double bond can migrate to the Δ²-position, resulting in the formation of the inactive Δ²-isomer. imperial.ac.uk This isomerization is a significant degradation pathway for ceftazidime.
Proton Abstraction and Carbanion Intermediate Formation
The mechanism for the Δ³ to Δ² isomerization is understood to be a base-catalyzed process. imperial.ac.uk It is initiated by the abstraction of a proton from the C-2 position of the cephem nucleus by a base. This results in the formation of a carbanion intermediate. This carbanion is stabilized by resonance, with the negative charge delocalized over the C-2, C-3, and C-4 atoms and the carboxylate group. The formation of this planar carbanion intermediate is a key step in the isomerization process.
Role of Base Catalysis in Isomerization Kinetics
The rate of the isomerization reaction is highly dependent on the concentration and strength of the base present in the solution. Hydroxide ions are a primary catalyst for this reaction in aqueous solutions. imperial.ac.uk The kinetics of this base-catalyzed isomerization have been studied, and it has been shown that the reaction follows pseudo-first-order kinetics with respect to the cephalosporin concentration at a constant pH. The rate of isomerization increases with increasing pH. Ceftazidime itself can also act as a general-base catalyst for its own degradation and isomerization. nih.gov
Influence of pH and Temperature on Isomerization Equilibrium
The stability of ceftazidime and the equilibrium between the Δ³ and Δ² isomers are significantly influenced by both pH and temperature.
Influence of pH: The degradation rate of ceftazidime, which includes isomerization, is at its minimum in the pH range of 4.5 to 6.5. nih.govresearchgate.net Outside of this range, the degradation accelerates significantly. nih.govresearchgate.net In acidic conditions (below pH 4), ceftazidime is prone to precipitation, while in alkaline conditions (above pH 7), the base-catalyzed degradation, including isomerization to the Δ²-isomer, becomes the predominant pathway. ptfarm.plnih.gov
Influence of Temperature: As with most chemical reactions, the rate of ceftazidime degradation and isomerization increases with temperature. researchgate.netsapub.org Studies have shown that for every 10°C rise in temperature, the degradation rate can increase several-fold. Therefore, to maintain the stability of ceftazidime and prevent the formation of the inactive Δ²-isomer, it is crucial to store it at controlled, cool temperatures.
| Parameter | Condition | Effect on Δ³-Isomer Stability |
|---|---|---|
| pH | Acidic (pH < 4.5) | Increased degradation and potential for precipitation |
| Optimal (pH 4.5 - 6.5) | Maximum stability, minimal degradation and isomerization | |
| Alkaline (pH > 6.5) | Accelerated base-catalyzed degradation and isomerization to Δ²-isomer | |
| Temperature | Low (Refrigerated) | Enhanced stability, slower degradation and isomerization |
| Elevated (Room Temperature and above) | Significantly increased rate of degradation and isomerization |
Stereochemical Considerations in Isomer Formation
The isomerization from the Δ³ to the Δ² form introduces a new asymmetric center at the C(4) position. imperial.ac.uk Research has indicated that this process is stereoselective, with the formation of only one of the two possible diastereomers. Specifically, it has been reported that only the Δ² isomer with a 4α-carboxylate configuration is produced. imperial.ac.uk This stereoselectivity is a crucial aspect of the isomerization process, as the biological activity of cephalosporin isomers can be significantly influenced by their stereochemistry. The heat of formation between the two potential isomers (4α-COO⁻ and 4β-COO⁻) is very similar, with computational methods suggesting that solvation effects may play a role in favoring the formation of the 4α isomer. imperial.ac.uk
Influence of Molecular Structure on Isomerization Propensity
The tendency of ceftazidime to undergo isomerization is significantly influenced by its molecular structure, particularly the substituents at the C(3) and C(7) positions of the cephem nucleus.
Chemoenzymatic Synthesis of Specific Isomeric Forms
The selective synthesis of specific cephalosporin isomers is a significant challenge in medicinal chemistry. While chemical synthesis routes are well-established for the production of ceftazidime, the specific chemoenzymatic synthesis of the Δ³-isomer is not well-documented in publicly available scientific literature.
Enzymatic and chemoenzymatic methods are widely recognized for their high stereoselectivity and are extensively used in the synthesis of chiral pharmaceuticals. nih.govebrary.net Lipases, for example, are frequently employed for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. nih.govebrary.net In principle, such enzymatic approaches could be applied to selectively synthesize or resolve isomers of ceftazidime. However, specific studies detailing the use of enzymes for the targeted synthesis of the Ceftazidime Δ³-isomer are not readily found. Further research in this area could potentially lead to more efficient and stereoselective synthetic routes for this particular isomer.
Physicochemical and Chemical Stability of the Delta 3 Isomer
Hydrolytic Degradation Pathways
The degradation of ceftazidime (B193861) in aqueous solutions is a complex process influenced by pH, temperature, and buffer systems, leading to the formation of various degradation products, including the Delta-3-isomer. The primary mechanism of degradation involves the hydrolysis of the β-lactam ring, a characteristic feature of cephalosporins.
Under certain conditions, particularly in alkaline solutions, ceftazidime can undergo isomerization of the double bond in the dihydrothiazine ring from the Delta-3 to the Delta-2 position. This suggests that the Delta-3-isomer, once formed, exists in a reversible equilibrium with the Delta-2-isomer under basic conditions. The degradation of ceftazidime has been shown to follow pseudo-first-order kinetics under various pH conditions.
In acidic environments, the hydrolysis of the β-lactam ring of cephalosporins like ceftazidime is a significant degradation pathway. Studies on ceftazidime show that its degradation is catalyzed by hydrogen ions at low pH. While specific rate constants for the acid-catalyzed hydrolysis of the isolated Delta-3-isomer are not available, the general principles suggest that the β-lactam ring of the isomer would also be susceptible to acid-catalyzed cleavage.
The degradation of ceftazidime is markedly accelerated in basic conditions, primarily through hydroxyl ion-catalyzed hydrolysis of the β-lactam bond. Furthermore, base-catalyzed isomerization between the Delta-3 and Delta-2 forms of ceftazidime has been observed. This indicates that the Delta-3-isomer is particularly reactive under alkaline conditions, undergoing both hydrolysis and isomerization.
In the neutral pH range, the spontaneous hydrolysis catalyzed by water molecules contributes to the degradation of ceftazidime. This pathway is also expected to be relevant for the Delta-3-isomer, leading to the cleavage of the β-lactam ring.
For ceftazidime, the maximum stability is observed in the pH range of 4.5 to 6.5. nih.govresearchgate.net Outside of this range, the degradation rate increases due to acid and base catalysis. It is reasonable to extrapolate that the Delta-3-isomer would exhibit a similar pH-rate profile, with its greatest stability also lying in the slightly acidic to neutral pH region. The pH-rate profile for ceftazidime hydrolysis can be described by an equation incorporating contributions from hydrogen ion-catalyzed, water-catalyzed, and hydroxide ion-catalyzed reactions.
Table 1: General pH-Rate Profile Characteristics for Ceftazidime Degradation
| pH Range | Predominant Degradation Pathway | Relative Stability |
| < 4.5 | Acid-Catalyzed Hydrolysis | Decreased |
| 4.5 - 6.5 | Spontaneous Hydrolysis | Maximum |
| > 6.5 | Base-Catalyzed Hydrolysis & Isomerization | Decreased |
This table represents the general stability profile of ceftazidime, from which the behavior of the Delta-3-isomer can be inferred.
Various buffer systems have been shown to catalyze the degradation of ceftazidime. nih.gov Phosphate (B84403) and acetate buffers, for instance, can act as general acid-base catalysts, thereby increasing the rate of hydrolysis. nih.gov This catalytic effect is dependent on the concentration and the pKa of the buffer species. It is anticipated that the hydrolysis of the Delta-3-isomer would also be susceptible to catalysis by buffer components.
Temperature Dependence of Degradation Kinetics (Arrhenius Equation)
The degradation of ceftazidime is highly dependent on temperature, with reaction rates increasing at higher temperatures. sapub.org This relationship is typically described by the Arrhenius equation, which relates the rate constant (k) to the absolute temperature (T), the activation energy (Ea), and the pre-exponential factor (A):
k = Ae-Ea/RT
Where R is the gas constant. Studies on ceftazidime have determined the activation energies for its degradation under various pH conditions. nih.gov Although specific Arrhenius parameters for the degradation of the Delta-3-isomer have not been reported, it is expected to follow a similar temperature-dependent degradation pattern.
Table 2: Illustrative Temperature Effect on Ceftazidime Stability
| Temperature | General Effect on Degradation Rate |
| Refrigerated (2-8 °C) | Significantly slowed degradation |
| Room Temperature (~25 °C) | Moderate degradation |
| Elevated Temperature (>30 °C) | Accelerated degradation |
This table provides a qualitative illustration of the temperature's impact on ceftazidime stability, which is expected to be similar for its Delta-3-isomer.
Photodegradation Mechanisms and Products
Exposure to both ultraviolet (UV) and visible radiation can lead to the degradation of ceftazidime, particularly when in an aqueous solution. Photodegradation studies have shown that reconstituted ceftazidime solutions are significantly less stable than the solid powder form. When exposed to UV and visible light for 24 hours, a reconstituted sample can experience approximately 85% degradation. The degradation process is often accompanied by a color change, with the solution turning yellowish upon exposure to heat and UV radiation.
The degradation kinetics of ceftazidime under photolytic conditions can be complex. In reconstituted solutions, the degradation process appears to follow apparent zero-order kinetics. However, for the solid powder form, it can be described by second-order kinetics. This indicates that the physical state of the compound significantly influences its stability under light exposure.
Environmental Degradation Aspects
The degradation of ceftazidime in the aquatic environment is influenced by factors such as temperature, pH, and the presence of light. Studies have shown that the degradation of ceftazidime in water can be described by first-order reaction kinetics, with a half-life of approximately 1.83 days under standard conditions. Increasing the temperature from 5 to 45°C can accelerate the degradation by a factor of 38.27, while increasing the pH from 5 to 9 can accelerate it by a factor of 13.03. The degradation rate is also observed to be higher in wastewater compared to other water samples.
| Factor | Effect on Degradation Rate | Reference |
|---|---|---|
| Temperature (5 to 45°C) | Increases degradation rate by 38.27 times. | |
| pH (5 to 9) | Increases degradation rate by 13.03 times. | |
| Water Type | Degradation is faster in wastewater. |
Molecular and Biochemical Interactions of the Delta 3 Isomer
Penicillin-Binding Protein (PBP) Interaction Profiles
Penicillin-binding proteins (PBPs) are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. toku-e.com The primary mechanism of action for β-lactam antibiotics, including ceftazidime (B193861) and its isomers, is the inhibition of these enzymes. toku-e.comresearchgate.net
Ceftazidime exhibits a strong binding affinity for PBP3 in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov This preferential binding to PBP3 is a key factor in its potent activity against these pathogens, leading to the formation of filamentous cells and eventual lysis. nih.gov In contrast, in Gram-positive bacteria like Staphylococcus aureus, ceftazidime shows a higher affinity for PBP1 and PBP2, and a lesser affinity for PBP3. nih.gov
Table 1: Binding Affinities of Ceftazidime for Bacterial Penicillin-Binding Proteins (PBPs)
| Bacterium | PBP Target | Primary Affinity | Reference |
| Escherichia coli K12 | PBP3 | High | nih.gov |
| PBP1a, PBP1b | Lower | nih.gov | |
| Pseudomonas aeruginosa | PBP3 | High | nih.gov |
| PBP1a, PBP1b | Lower | nih.gov | |
| Staphylococcus aureus | PBP1, PBP2 | High | nih.gov |
| PBP3 | Lower | nih.gov |
This table presents data for ceftazidime, as specific comparative data for the Delta-3-isomer is not available in the provided search results.
The binding of β-lactam antibiotics to PBPs leads to the acylation of a serine residue in the active site of the enzyme, thereby inactivating it. toku-e.com This prevents the transpeptidation reaction, which is the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall. toku-e.com The inhibition of this process weakens the cell wall, ultimately leading to cell death. toku-e.com Ceftazidime's primary activity against PBP3 in E. coli and P. aeruginosa effectively halts cell division. nih.gov
Studies on the interaction of ceftazidime with PBP3 from Pseudomonas aeruginosa have revealed significant conformational changes upon binding. nih.govresearchgate.net The binding of ceftazidime to the active site of PBP3 induces a narrowing of the substrate-binding cleft. nih.gov Specifically, upon ceftazidime binding, a notable shift of approximately 1.5 Å away from the active site is observed for the amino acid residue Valine333. researchgate.net This movement accommodates the gem-dimethyl group and allows for van der Waals interactions with the dihydrothiazine ring of the ceftazidime molecule. researchgate.net These structural rearrangements contribute to the stability of the acyl-enzyme complex. While crystal structures specific to the Delta-3-isomer are not detailed in the available literature, it is plausible that similar, though potentially slightly altered, conformational changes occur upon its binding to the PBP active site.
Beta-Lactamase Enzyme Interactions
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. chemrxiv.org
Ceftazidime is known to be susceptible to hydrolysis by various β-lactamases, including Class A (such as TEM variants) and Class C (AmpC) enzymes. chemrxiv.orgresearchgate.net The hydrolysis involves the formation of an acyl-enzyme intermediate, which is then deacylated by a water molecule. chemrxiv.org The efficiency of this hydrolysis is a key determinant of the level of resistance. For instance, certain mutations in TEM β-lactamases can significantly increase the rate of ceftazidime hydrolysis. researchgate.net
While specific kinetic data for the Delta-3-isomer of ceftazidime is not available in the reviewed literature, studies on ceftazidime provide insight into its stability in the presence of various β-lactamases. For example, the TEM-1 β-lactamase exhibits a low catalytic efficiency for ceftazidime hydrolysis. researchgate.net However, mutations in the enzyme, such as the G238S substitution, can increase this efficiency by approximately 60-fold. researchgate.net The E104K substitution also results in a roughly 40-fold increase in kcat/KM for ceftazidime hydrolysis compared to the wild-type TEM-1. researchgate.net
Table 2: Kinetic Parameters for Ceftazidime Hydrolysis by TEM-1 β-Lactamase and Mutants
| Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| TEM-1 | High (not precisely determined) | Low | ~40 | researchgate.net |
| TEM-1 G238S | ~1700 | ~7 | ~2.5 x 10³ | researchgate.net |
| TEM-1 E104K | ~300 | ~0.3 | ~1.6 x 10³ | researchgate.net |
This table presents data for ceftazidime, as specific kinetic data for the Delta-3-isomer is not available in the provided search results.
Impact of Isomerism on Beta-Lactamase Substrate Specificity and Stability
The structural shift impacts the planarity and strain of the β-lactam ring, which are crucial for its acylation efficiency of the serine residue in the active site of both PBPs and β-lactamases. The Δ³-isomer maintains a conformation that is favorable for inhibiting PBPs but less so for hydrolysis by many β-lactamases. Conversely, the Δ²-isomer's altered structure likely results in a conformation that no longer fits optimally into the PBP active site, while potentially becoming a more favorable substrate for certain β-lactamases, leading to rapid hydrolysis and inactivation.
Molecular Mechanisms of Resistance Conferral by Beta-Lactamase Variants
Resistance to ceftazidime in its active Δ³ form is often mediated by the evolution of β-lactamase variants, such as extended-spectrum β-lactamases (ESBLs) and carbapenemases. These enzymes acquire mutations that expand their active site or alter its chemical environment to better accommodate and hydrolyze third-generation cephalosporins like ceftazidime. For instance, specific amino acid substitutions in enzymes like CTX-M, KPC, and OXA variants can enhance their catalytic efficiency against ceftazidime. nih.govnih.govnih.gov
While these resistance mechanisms are directed against the active Δ³-isomer, the formation of the inactive Δ²-isomer represents a non-enzymatic pathway to resistance. The degradation of the parent drug into an inactive form means that the antibiotic is eliminated before it can reach its target. Therefore, conditions that promote isomerization to the Δ² form can contribute to treatment failure, independent of bacterial enzyme activity. The presence of the Δ²-isomer as a degradation product means that the effective concentration of the active antibiotic is reduced. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide valuable insights into the structural and energetic differences between the Δ² and Δ³ isomers of cephalosporins, helping to explain the observed differences in their biological activity.
Theoretical Calculations of Isomer Stability (e.g., Heats of Formation)
Theoretical studies on cephalosporin (B10832234) isomerism, using semiempirical molecular orbital approximations like MNDO and AM1, have been conducted to compare the thermodynamic stabilities of Δ² and Δ³ isomers. researchgate.net These calculations have indicated that for 7-phenylacetamidocephalosporin, the Δ³ derivatives are thermodynamically more stable than their corresponding Δ² isomers, both as free acids and methyl esters. researchgate.net
This suggests that the Δ³ isomer of ceftazidime is also likely the more stable form. The isomerization to the Δ² form, therefore, is not driven by a move to a lower energy state but is influenced by kinetic factors. researchgate.net The energy barrier for this transformation can be overcome under certain conditions, such as specific pH ranges, temperatures, or the presence of catalysts. nih.govresearchgate.net
Table 1: Theoretical Stability of Cephalosporin Isomers
| Isomer | Derivative | Calculated Stability | Implication |
|---|---|---|---|
| Δ³-isomer | Free Acid / Methyl Ester | Thermodynamically more stable | Favored form at equilibrium |
This table is based on general findings for cephalosporins as detailed in theoretical studies. researchgate.net
Molecular Dynamics Simulations of Enzyme-Isomer Complexes
Molecular dynamics (MD) simulations have been extensively used to study the interaction between the active Δ³-isomer of ceftazidime and various β-lactamases. nih.govnih.gov These simulations reveal the dynamic behavior of the enzyme-substrate complex, highlighting key interactions and conformational changes that lead to hydrolysis. For example, simulations of the CMY-185 β-lactamase complexed with ceftazidime have elucidated how specific mutations allow the enzyme to better accommodate the antibiotic. nih.gov Similarly, quantum mechanics/molecular mechanics (QM/MM) simulations have detailed the deacylation mechanism of ceftazidime by AmpC β-lactamase variants. chemrxiv.org
To date, there is a lack of published MD simulations specifically modeling the interaction of the inactive Δ²-isomer of ceftazidime with β-lactamases. However, such simulations could provide a molecular-level explanation for its inactivity, potentially showing an inability to form a stable acyl-enzyme intermediate due to steric hindrance or unfavorable electrostatic interactions within the active site.
Ligand-Receptor Interaction Analysis
The antibacterial activity of β-lactam antibiotics like ceftazidime stems from their ability to act as suicide inhibitors of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. The active Δ³-isomer of ceftazidime has a high affinity for specific PBPs, particularly PBP3 of Gram-negative bacteria. researchgate.netnih.gov Molecular docking studies have been employed to analyze the binding modes of β-lactams to both PBPs and β-lactamases, identifying key amino acid residues (such as Ser70, Ser130, and Lys235 in β-lactamases) that are crucial for binding and catalysis. nih.gov
The isomerization to the Δ² form drastically alters the three-dimensional shape of the molecule. This change in stereochemistry is believed to prevent effective binding to the active site of PBPs. researchgate.net The precise geometric arrangement of the β-lactam ring, the carboxylate group at C4, and the R1 side chain is critical for PBP recognition and acylation. The shift of the double bond to the Δ² position disrupts this critical geometry, leading to a significant loss of affinity for the PBP target. A comparative study on ceftizoxime (B193995) and its stereoisomer demonstrated that differences in PBP affinity are a primary determinant of their differing antibacterial activities. nih.gov
Implications of Isomerism on Intrinsic Molecular Activity (Loss of Activity)
The conversion of the Δ³-ceftazidime to its Δ²-isomer is a well-established cause of its biological inactivation. researchgate.net This loss of intrinsic molecular activity is a direct consequence of the structural rearrangement of the cephem core. The Δ² isomers of cephalosporins are generally considered to be antibacterially inactive.
The primary mechanism for this inactivation is the inability of the Δ²-isomer to effectively inhibit bacterial PBPs. The structural integrity of the Δ³-cephem nucleus is essential for mimicking the D-Ala-D-Ala substrate of the PBP transpeptidase, allowing it to acylate the active site serine and thereby inactivate the enzyme. The altered stereochemistry of the Δ²-isomer, particularly the change in the spatial relationship between the carboxylate group and the β-lactam ring, results in a molecule that is no longer recognized by the PBP. researchgate.netnih.gov
This degradation pathway highlights the chemical instability of ceftazidime under certain storage and physiological conditions. The formation of the inactive Δ²-isomer reduces the concentration of the effective drug, which can compromise therapeutic outcomes. nih.govsapub.org Therefore, understanding the kinetics and mechanisms of this isomerization is critical for the formulation, storage, and clinical administration of ceftazidime.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Ceftazidime |
| Ceftazidime, Delta-3-Isomer |
| Ceftazidime, Delta-2-Isomer |
| 7-phenylacetamidocephalosporin |
| Ceftizoxime |
| Penicillin |
Advanced Analytical Methodologies for Isomer Characterization and Quantification
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of ceftazidime (B193861) and its related compounds, including the Δ³-isomer. Its widespread use is due to its high resolution, sensitivity, and reproducibility in separating components of a mixture. researchgate.netnih.gov
Reversed-Phase HPLC for Isomer Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of ceftazidime and its Δ³-isomer. juniperpublishers.com This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8), and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. semanticscholar.org Due to subtle differences in their polarity and three-dimensional structure, ceftazidime and its Δ³-isomer exhibit different retention times on a reversed-phase column, allowing for their effective separation.
Several studies have demonstrated the successful separation of ceftazidime from its Δ³-isomer using C18 columns. researchgate.netjuniperpublishers.com The choice of mobile phase composition, particularly its pH and the type and concentration of organic modifiers (like acetonitrile (B52724) or methanol), is crucial for optimizing the resolution between the two isomers. semanticscholar.orgresearchgate.net For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile is frequently employed to achieve baseline separation. researchgate.netdrugfuture.com
Table 1: Example of RP-HPLC Conditions for Ceftazidime and Δ³-Isomer Separation
| Parameter | Condition | Source |
|---|---|---|
| Column | Spherisorb C18 (200 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile: 0.04 mol/L Ammonium Dihydrogen Phosphate (1:9), pH 7.0 | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | UV at 254 nm | researchgate.net |
| Resolution | Resolution (R) between ceftazidime and Δ³-isomer > 2.0 | drugfuture.com |
Method Development for Isomer and Degradation Product Quantification
Developing a robust HPLC method is critical for the accurate quantification of the Δ³-isomer and other degradation products in ceftazidime drug substances and formulations. The goal is to create a stability-indicating method that can separate the API from all potential impurities and degradation products that might emerge during manufacturing or storage. researchgate.net
Method development often involves a systematic approach to optimizing chromatographic conditions. Factors such as the type of stationary phase, mobile phase composition (including pH, buffer concentration, and organic solvent ratio), column temperature, and flow rate are meticulously adjusted to achieve the desired separation. juniperpublishers.comrecentscientific.com Validation of the developed method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. researchgate.net
Forced degradation studies are a key part of this process. Ceftazidime samples are subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products, including the Δ³-isomer. thescipub.com The developed HPLC method must then be able to resolve ceftazidime from these degradation products, proving its stability-indicating nature. Research has shown that methods using gradient elution with a phosphate buffer and acetonitrile can successfully separate up to fourteen impurities, including the Δ³-isomer. nih.gov
Table 2: Validation Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Acceptance Criteria | Research Finding Example | Source |
|---|---|---|---|
| Linearity (Correlation Coefficient) | r > 0.999 | 1.0000 for ceftazidime | nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.6% for Ceftazidime | researchgate.net |
| Precision (RSD%) | ≤ 2.0% | Interday RSD: 0.72% | nih.gov |
| Limit of Detection (LOD) | Method-dependent | 3.40 µg/mL for Ceftazidime | juniperpublishers.com |
| Limit of Quantification (LOQ) | Method-dependent | 3.1 ng for Ceftazidime | nih.gov |
Preparative HPLC for Isomer Isolation
For the definitive identification and characterization of impurities like the Δ³-isomer, isolation of the pure compound is often necessary. Preparative HPLC is the preferred technique for this purpose. jfda-online.comspringernature.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz
By scaling up an optimized analytical method, significant quantities of an impurity can be isolated from the bulk drug substance. lcms.cz The process typically involves injecting a concentrated solution of the mixture onto a preparative column and collecting the eluent in fractions. jfda-online.com These fractions are then analyzed by analytical HPLC to identify those containing the pure isomer. jfda-online.com Once isolated, the structure of the Δ³-isomer can be elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. mdpi.com This technology employs columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures. mdpi.com
The primary advantage of UPLC in the context of isomer analysis is its enhanced resolving power. The increased efficiency allows for better separation of closely eluting peaks, such as ceftazidime and its Δ³-isomer, in a fraction of the time required by HPLC. nih.gov This high-throughput capability is particularly valuable in quality control environments where large numbers of samples must be analyzed. UPLC methods have been developed for the simultaneous determination of multiple beta-lactam antibiotics, including ceftazidime, in various matrices. nih.gov A UPLC-MS/MS method, for instance, utilized a C18 column with 1.7 µm particles to achieve rapid and sensitive quantification of ceftazidime. nih.gov
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that extends the applicability of capillary electrophoresis to neutral compounds. nih.govscienceopen.com In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.govresearchgate.net
MEKC has been successfully applied to the separation and quantification of ceftazidime and its Δ²-isomer (an alternative name for the Δ³-isomer). nih.gov An optimized method used an electrolyte system containing sodium tetraborate (B1243019) and sodium dodecyl sulphate (SDS) as the surfactant. nih.gov This technique demonstrated good reproducibility for migration times and peak areas, with correlation coefficients greater than 0.999 for calibration curves. nih.gov The method was sensitive enough to determine levels of the isomer below 0.1% in ceftazidime samples, highlighting its suitability for impurity profiling. nih.gov
Table 3: Optimized Conditions for MEKC Separation of Ceftazidime Isomers
| Parameter | Condition | Source |
|---|---|---|
| Electrolyte System | 25 mM Sodium Tetraborate, pH 9.2 | nih.gov |
| Surfactant | 75 mM Sodium Dodecyl Sulphate (SDS) | nih.gov |
| Limit of Detection | 0.2 µg/mL for Δ²-isomer | nih.gov |
| Limit of Quantification | 0.6 µg/mL for Δ²-isomer | nih.gov |
| Reproducibility (RSD%) | Migration times: 0.3%, Peak areas: 1.0% | nih.gov |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used for the identification and structural elucidation of compounds by measuring their mass-to-charge ratio (m/z). jfda-online.com When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides an unparalleled level of specificity for identifying known and unknown impurities. jfda-online.com
In the analysis of ceftazidime, LC-MS is instrumental in confirming the identity of the Δ³-isomer. jfda-online.com After separation by chromatography, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like ceftazidime. jfda-online.comnih.gov The mass spectrometer can be operated in full-scan mode to obtain the molecular weight of the parent ion or in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification. nih.gov For ceftazidime, the mass-to-charge transition of 547.0 → 467.9/396.1 has been used for its detection. nih.gov This level of specificity is crucial for distinguishing the Δ³-isomer from other potential impurities that might have similar retention times in chromatography. lcms.cz
Identification of Isomers and Degradation Products
The Ceftazidime Δ³-isomer is recognized as both a process-related impurity and a degradation product that can form during the manufacturing process or upon storage. toku-e.com Its presence in the final drug product must be monitored and controlled. High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation and detection of this isomer from Ceftazidime and other degradation products. jfda-online.comnih.gov
Stability studies, often conducted under stress conditions such as elevated temperature and exposure to UV or visible light, utilize HPLC to track the formation of degradation products, including the Δ³-isomer. researchgate.netsapub.org In these analyses, a solution of a Ceftazidime, Δ³-Isomer reference standard is used to confirm the identity of the peak corresponding to the isomer in the chromatogram of the stressed sample by comparing retention times. jfda-online.com The development of a yellowish color in reconstituted solutions of Ceftazidime exposed to heat or light can be indicative of degradation, which includes the formation of isomers. sapub.org
Fragmentation Pattern Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural characterization of isomers based on their unique fragmentation patterns. While isomers like the Δ³- and Δ²-isomers of Ceftazidime have the same molecular weight, the position of the double bond within the dihydrothiazine ring significantly influences how the molecule breaks apart upon ionization.
For the parent Ceftazidime molecule, electrospray ionization (ESI) in positive mode typically generates a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 547. nih.govscielo.br Subsequent fragmentation (MS/MS) of this precursor ion yields characteristic product ions. Key fragmentations include the cleavage of the β-lactam ring. The most abundant daughter ions for Ceftazidime are typically observed at m/z 468.1 and m/z 396.1. nih.govresearchgate.net
The fragmentation of the Δ³-isomer is expected to differ. Studies on analogous cephalosporin (B10832234) isomers, such as Δ³-cefaclor, show that the double bond at the Δ³ position facilitates specific fragmentation pathways that are less prominent for the parent drug. nih.gov For instance, certain cleavages across the dihydrothiazine ring are influenced by the double bond's location, leading to a different relative abundance of fragment ions or even the formation of unique diagnostic ions. nih.gov This allows for the differentiation of the isomers even when they co-elute chromatographically.
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Anticipated Distinguishing Features |
|---|---|---|---|
| Ceftazidime | 547 [M+H]⁺ | 468.1, 396.1 | Standard fragmentation pattern dominated by β-lactam ring cleavage. |
| Ceftazidime, Δ³-Isomer | 547 [M+H]⁺ | Varies from parent | Altered relative abundances of common fragments and potentially unique ions due to the influence of the Δ³ double bond on dihydrothiazine ring fragmentation. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural Confirmation and Differentiation of Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules, including the differentiation of closely related isomers. For Ceftazidime and its Δ³-isomer, NMR can directly probe the atomic connectivity and chemical environment of the protons and carbons, providing irrefutable evidence of the double bond's location within the six-membered dihydrothiazine ring.
The key to distinguishing the Δ³-isomer from the parent drug (a Δ²-cephem) lies in analyzing the signals corresponding to the protons and carbons at positions C-2, C-3, and C-4. In the Δ³-isomer, the double bond is between C-3 and C-4, which fundamentally changes the nature and, therefore, the NMR signals of these atoms and their neighbors compared to the parent structure. Studies on similar cephalosporin isomers have demonstrated that these shifts are significant and diagnostic.
Carbon-13 and Proton NMR Chemical Shift Analysis for Isomeric Forms
In ¹H NMR, the chemical shifts and coupling patterns of the protons on the dihydrothiazine ring are highly informative. The migration of the double bond from the Δ² to the Δ³ position alters the electronic environment, causing notable shifts in the signals for protons at C-2 and C-4.
| Carbon Atom | Expected Chemical Shift in Ceftazidime (Parent) | Expected Chemical Shift Characteristics in Δ³-Isomer | Reason for Change |
|---|---|---|---|
| C-2 | Methine (CH) | Significant shift; becomes allylic | Change in hybridization and proximity to the new double bond position. |
| C-3 | Quaternary Olefinic Carbon (>C=) | Becomes Quaternary Olefinic Carbon (>C=) | Change in position within the conjugated system. |
| C-4 | Quaternary Carbon (>C<) | Becomes Olefinic Methine (=CH) | Change from sp³ to sp² hybridization. |
| C-6 | Methine (CH) | Upfield shift | Altered electronic environment due to isomerization. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for analyzing compounds containing chromophores, such as the β-lactam and dihydrothiazine ring system in Ceftazidime. The parent Ceftazidime molecule exhibits a characteristic UV absorption maximum (λmax) at approximately 257 nm. sapub.org
The isomerization of the double bond from the Δ² to the Δ³ position alters the conjugated system (the chromophore) within the molecule. This change in the electronic structure invariably leads to a shift in the wavelength of maximum absorption. In analogous cephalosporin systems, the conversion from a Δ² to a Δ³ isomer has been shown to cause a hypsochromic shift (a shift to a shorter wavelength, or "blue shift") of the λmax. uni-saarland.de For example, the Δ3(4) isomer of cefotiam exhibits a λmax at 248 nm, shifted from the 260 nm of the parent compound. uni-saarland.de Therefore, the Δ³-isomer of Ceftazidime is expected to have a λmax at a shorter wavelength than the 257 nm of the parent drug, providing a straightforward method for its detection and differentiation.
| Compound | Reported/Expected λmax (nm) | Rationale |
|---|---|---|
| Ceftazidime | ~257 | Characteristic absorption of the Δ²-cephem chromophore. sapub.org |
| Ceftazidime, Δ³-Isomer | < 257 (Expected) | A hypsochromic (blue) shift is anticipated due to the alteration of the conjugated system upon isomerization to the Δ³ position. uni-saarland.de |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Both Ceftazidime and its Δ³-isomer possess the same core functional groups, which will give rise to characteristic absorption bands in their IR spectra.
Key absorptions for Ceftazidime include a strong band for the β-lactam carbonyl (C=O) stretch, which is crucial for its antibiotic activity, typically appearing at high wavenumbers (~1750 cm⁻¹). rsc.orgresearchgate.net Other significant bands correspond to the amide and carboxylic acid carbonyls, N-H bonds, C=N bonds of the thiazole (B1198619) ring, and C=C bonds of the aromatic rings. rsc.orgsapub.org
While the IR spectrum of the Δ³-isomer is expected to be very similar to that of Ceftazidime, subtle but distinct differences will arise from the change in the molecular structure, specifically the position of the C=C double bond within the dihydrothiazine ring. This structural change will slightly alter the vibrational energies of nearby bonds, potentially causing small shifts in the positions and intensities of peaks, particularly in the complex "fingerprint region" (below 1500 cm⁻¹). These subtle differences can be used to distinguish between the two isomers when comparing their spectra against a reference standard.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| β-Lactam | C=O Stretch | ~1750 | A high-frequency carbonyl stretch, characteristic of strained four-membered rings. Present in both isomers. rsc.org |
| Carboxylic Acid | C=O Stretch | ~1703 | Present in both isomers. rsc.org |
| Amide | N-H Bend | ~1529 | Present in both isomers. rsc.org |
| Aromatic/Thiazole Rings | C=C and C=N Stretch | 1475-1614 | A complex set of bands present in both isomers. rsc.orgsapub.org |
| Dihydrothiazine Ring | C=C Stretch | Varies | The position and environment of this bond differ between the Δ² and Δ³ isomers, leading to expected subtle shifts in the fingerprint region. |
Electrochemical Methods
Electrochemical methods offer a sensitive and cost-effective approach for the analysis of pharmaceutical compounds like Ceftazidime. researchgate.net These techniques are based on the electrochemical behavior of the molecule, such as its oxidation or reduction at an electrode surface. scispace.comulakbim.gov.tr Various voltammetric and polarographic methods have been developed for the determination of Ceftazidime in bulk and pharmaceutical dosage forms. scispace.com
The core principle behind using these methods for isomer characterization lies in the potential differences in the electrochemical response between Ceftazidime and its Δ³-isomer. The electrochemical behavior of Ceftazidime has been studied using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). scispace.comulakbim.gov.tr Studies have shown that the oxidation of Ceftazidime is an irreversible, diffusion-controlled process that is dependent on pH. scispace.comulakbim.gov.tr For instance, using a glassy carbon electrode, a well-defined oxidation peak for Ceftazidime can be observed in an acidic medium, such as 0.1 M H₂SO₄. ulakbim.gov.tr
Differential Pulse Polarography (DPP) has also been employed for Ceftazidime analysis, showing optimal results in an acidic medium (pH 2) with a supporting electrolyte. The electrochemical reduction of Ceftazidime has been investigated at a hanging mercury drop electrode (HMDE), where it undergoes an irreversible, diffusion-controlled reduction process in acidic solutions. scispace.com
The specificity of these methods for isomers would depend on differences in their molecular structure affecting the electron transfer process at the electrode surface. Modified electrodes, such as graphene-modified glassy carbon electrodes (Gr/GCE), have been shown to significantly enhance the electrochemical response for Ceftazidime, improving sensitivity and lowering the detection limit. researchgate.net Such enhancements could potentially amplify subtle differences in the electrochemical behavior between the parent drug and its Δ³-isomer, enabling their differentiation and quantification.
| Method | Electrode | Medium/pH | Observed Process | Key Findings | Reference |
|---|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) & Square Wave Voltammetry (SWV) | Glassy Carbon Electrode | 0.1 M H₂SO₄ | Irreversible Oxidation | Linear response in the range of 4 x 10⁻⁶ to 8 x 10⁻⁵ M (DPV). | ulakbim.gov.tr |
| Differential Pulse Voltammetry (DPV) | Hanging Mercury Drop Electrode (HMDE) | pH 2.0 | Irreversible Reduction | Method developed and validated for Ceftazidime determination. | scispace.com |
| Differential Pulse Polarography (DPP) | Dropping Mercury Electrode (DME) | pH 2 (KH-Phthalate+HCl buffer) | Reduction | Produced a sharp, sensitive peak at a constant half-wave voltage. | |
| Cyclic Voltammetry (CV) | Graphene Modified Glassy Carbon Electrode (Gr/GCE) | pH 4.0 PBS buffer | Irreversible Oxidation | Significantly enlarged oxidation peak compared to bare GCE. | researchgate.net |
Future Research Directions and Theoretical Considerations
Development of Novel Synthetic Strategies for Specific Isomers
The presence of the inactive Δ²-isomer as an impurity necessitates the development of advanced synthetic strategies. Future research in this area is expected to focus on two primary goals: maximizing the yield of the therapeutically active Δ³-ceftazidime while minimizing isomerization, and producing the Δ²-isomer in a highly pure form for use as a reference standard in quality control. drugfuture.com
Key research avenues include:
Stereocontrolled Synthesis: Investigating novel catalytic systems and reaction conditions that favor the formation of the desired Δ³-cephem nucleus with high stereoselectivity. This could involve exploring chiral catalysts or advanced protecting group strategies that prevent the migration of the double bond during synthesis and purification.
Flow Chemistry: Applying continuous flow manufacturing processes could offer better control over reaction parameters such as temperature, pressure, and reaction time. This precise control can minimize the formation of degradation products, including the Δ²-isomer, compared to traditional batch processing.
Targeted Synthesis of the Δ²-Isomer: Developing a robust and efficient synthetic route specifically for the Δ²-isomer is crucial for its availability as a certified reference material. This would involve designing a pathway that intentionally promotes the double bond migration under controlled conditions, allowing for its isolation and purification. Such a standard is essential for the validation of analytical methods used to detect and quantify this impurity in pharmaceutical batches. nih.govresearchgate.net
In-Depth Mechanistic Understanding of Isomerization Processes
The conversion of the active Δ³-ceftazidime to its inactive Δ²-isomer is a primary degradation pathway. While it is known to be a base-catalyzed prototropic shift, a more profound understanding of the mechanism is required to effectively prevent it. imperial.ac.uk This isomerization can occur alongside other degradation reactions like the hydrolysis of the β-lactam ring. imperial.ac.uknih.gov
Future research should be directed towards:
Advanced Kinetic Studies: Performing detailed kinetic analysis of the isomerization under a wide range of conditions, including varying pH, temperature, ionic strength, and in the presence of different buffer species. ptfarm.pl This would help to build a comprehensive model of the reaction kinetics.
Transition State Elucidation: Employing advanced spectroscopic techniques, such as stopped-flow NMR and time-resolved mass spectrometry, to identify and characterize the transient intermediates and transition states involved in the isomerization process. This would provide a complete picture of the reaction pathway at a molecular level.
Influence of Excipients: Systematically investigating the catalytic or inhibitory effects of various pharmaceutical excipients on the Δ³ to Δ² isomerization. This is critical for developing stable formulations of Ceftazidime (B193861).
| Factor Influencing Isomerization | Observations and Research Focus |
| pH | Degradation is accelerated in basic conditions; base catalysis is particularly relevant for the double bond migration. imperial.ac.uk |
| Temperature | Higher temperatures accelerate the degradation and isomerization process. nih.gov |
| Buffer Substances | Various buffer components can exhibit general acid and base catalysis, accelerating degradation. |
| Substituents | The nature of substituents at the C-3 position of the cephalosporin (B10832234) nucleus can influence the propensity for isomerization. imperial.ac.uk |
Advanced Computational Modeling for Predicting Isomer Behavior and Interactions
Computational chemistry offers powerful tools to complement experimental studies of isomerization. Theoretical studies using semiempirical molecular orbital methods like AM1 and MNDO have already provided insights into the relative thermodynamic stability of the Δ² and Δ³ isomers, suggesting that the rapid isomerization of cephalosporin esters is governed by kinetic rather than thermodynamic factors. imperial.ac.ukresearchgate.net
The next frontier in this domain involves:
High-Level Quantum Mechanics: Utilizing more sophisticated methods like Density Functional Theory (DFT) and ab initio calculations to create highly accurate models of the isomerization reaction. researchgate.net These models can predict activation energies, reaction pathways, and the geometries of transition states with greater precision.
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the behavior of both isomers in aqueous solutions and their interactions with other molecules, such as excipients or biological macromolecules. This can help predict how different formulation environments might affect the stability of the Δ³-isomer.
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to predict the isomerization propensity of a wide range of cephalosporins based on their molecular structure. This could accelerate the design of new, more stable beta-lactam antibiotics by identifying structural motifs that are less prone to this degradation pathway.
Exploration of Isomeric Impurities in Relation to Other Beta-Lactam Classes
The formation of isomeric impurities is not unique to Ceftazidime but is a known issue across the cephalosporin class and other beta-lactams. frontiersin.orgthermofisher.com For example, the isomerization of cefozopran (B1663582) in solution has been studied, and isomeric impurities have been identified in cefotiam (B1212589) hydrochloride preparations. frontiersin.orgnih.gov A comparative approach is essential for a comprehensive understanding.
Future research should encompass:
Cross-Compound Comparative Studies: A systematic investigation of Δ³ to Δ² isomerization across a broad range of cephalosporins. This would help identify how different side chains at the C-3 and C-7 positions affect the rate and equilibrium of the isomerization process. imperial.ac.uk
Isomerization in Other Beta-Lactam Classes: Exploring whether similar isomerization or other forms of stereoisomeric degradation occur in other classes of beta-lactam antibiotics, such as penicillins, carbapenems, and monobactams. thermofisher.comfrontiersin.org
Analytical Method Harmonization: Developing and validating robust, stability-indicating analytical methods, such as HPLC and micellar electrokinetic chromatography, that can be applied across different beta-lactams to detect and quantify various isomeric impurities. nih.govresearchgate.net
| Beta-Lactam Compound | Isomerization/Impurity Context |
| Ceftazidime | Δ³ to Δ² isomerization is a major degradation pathway, yielding an inactive product. |
| Cephaloridine | Alkaline hydrolysis yields the Δ²-cephem isomer in parallel with β-lactam ring cleavage. imperial.ac.uk |
| Cefotiam | Δ³(4) isomers have been identified as impurities in injection preparations. frontiersin.orgnih.gov |
| Cefozopran | Isomerization in solution has been a subject of study. frontiersin.org |
Understanding the Role of Isomers in Biochemical Pathways and Resistance Evolution
The Δ²-isomer of Ceftazidime is considered antibacterially inactive. The mechanism of action for active Ceftazidime involves the acylation of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. patsnap.commdpi.com The structural change from the Δ³ to the Δ² configuration likely alters the geometry of the molecule, preventing it from effectively binding to the active site of these PBP targets. researchgate.net
While the isomer itself is inactive, its formation and presence could have indirect implications that warrant further investigation:
Interaction with Resistance Enzymes: Investigating whether the Δ²-isomer can interact with β-lactamase enzymes. While it is unlikely to be a substrate, it could potentially act as a weak inhibitor or allosteric modulator, although no such activity has been reported. Understanding this could be relevant in the context of infections with β-lactamase-producing bacteria. nih.govnih.gov
Impact on the Cellular Milieu: Exploring if the accumulation of the Δ²-isomer in the local environment of an infection could have any secondary effects on bacterial metabolism or the expression of resistance genes. Studies have shown that bacterial metabolism can confound antibiotic efficacy and that metabolic changes are linked to ceftazidime resistance. nih.govfrontiersin.org
Resistance and Drug Stability: Investigating whether the biochemical environment created by resistant bacterial strains (e.g., changes in local pH due to metabolic byproducts) could accelerate the degradation and isomerization of active Ceftazidime, thereby contributing to a loss of efficacy independent of enzymatic drug inactivation.
Q & A
Q. What are the standard analytical methods for quantifying Ceftazidime, Delta-3-Isomer in pharmaceutical formulations, and how are they validated?
Methodological Answer: The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method for quantifying Ceftazidime and its Delta-3 isomer. Key parameters include:
- Column : L1 (C18), 4.6 mm × 15 cm, 5 µm packing .
- Mobile phase : pH 7 buffer and water, with a flow rate of 2 mL/min .
- Detection : UV at 254 nm . Validation requires resolution (R ≥ 2.0 between Ceftazidime and Delta-3 isomer), tailing factor (0.75–1.5), and relative standard deviation (RSD ≤ 1.0% for replicate injections) . System suitability tests involve spiking the Delta-3 isomer into a standard solution to verify separation .
Q. How should researchers handle reference standards for Delta-3-Ceftazidime Isomer in stability studies?
Methodological Answer: USP reference standards (e.g., USP Delta-3-Ceftazidime Isomer RS) must be stored in airtight containers at freezer temperatures (-20°C) and protected from light to prevent degradation . For stability testing, prepare fresh solutions in pH 7 buffer (0.1 mg/mL) and analyze immediately to avoid isomerization or hydrolysis . Calibration curves should be generated using serial dilutions of the reference standard, with validation against forced degradation products (e.g., acidic/alkaline hydrolysis) .
Q. What are the critical validation parameters for chromatographic assays of Delta-3-Ceftazidime Isomer in biological matrices?
Methodological Answer: Key parameters include:
- Specificity : Baseline separation from matrix interferences (e.g., plasma proteins) and related substances (e.g., ceftazidime pentahydrate) .
- Linearity : Over a range of 0.05–0.5 mg/mL (R² ≥ 0.995) .
- Accuracy/Precision : Recovery rates of 98–102% and RSD ≤ 2% for intra-/inter-day assays .
- Limit of Quantitation (LOQ) : Typically 0.01 mg/mL, validated via signal-to-noise ratios ≥10 .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical safety data between Ceftazidime–Avibactam and Ceftazidime monotherapy?
Methodological Answer: Pooled Phase II/III clinical trial data (n=4,050 patients) show comparable adverse event (AE) rates for Ceftazidime–Avibactam (49.2%) and comparators (47.6%) . To address contradictions:
- Perform subgroup analyses by infection type (e.g., cUTI vs. pneumonia) to identify context-specific AE patterns .
- Use propensity score matching to adjust for baseline differences (e.g., renal impairment prevalence) .
- Compare AE severity grading (CTCAE v5.0) and discontinuation rates rather than incidence alone . Limitations include heterogeneous comparator regimens and lack of direct monotherapy controls .
Q. What experimental strategies optimize the detection of Delta-3-Ceftazidime Isomer in degradation studies?
Methodological Answer:
- Forced degradation : Expose Ceftazidime to 0.1N HCl (40°C, 24h) or 0.1N NaOH (25°C, 2h) to generate Delta-3 isomer .
- Chromatographic optimization : Adjust acetonitrile content in the mobile phase (e.g., 45% → 40%) to enhance resolution (R > 2.5) between isomers .
- Mass spectrometry : Use LC-QTOF-MS to confirm isomer identity via accurate mass (m/z 546.0991) and fragmentation patterns .
Q. How can researchers investigate the role of Delta-3-Ceftazidime Isomer in antimicrobial resistance mechanisms?
Methodological Answer:
- In vitro models : Co-administer Delta-3 isomer (4 mg/L) with Ceftazidime in checkerboard assays to assess β-lactamase inhibition synergy .
- Genomic analysis : Perform whole-genome sequencing on resistant Pseudomonas aeruginosa isolates to identify mutations in ampC or porin genes .
- Time-kill studies : Compare bactericidal activity of Ceftazidime ± Delta-3 isomer against ESBL-producing Enterobacteriaceae over 24h .
Methodological Guidelines
Q. How should researchers design studies to evaluate isomerization kinetics of Ceftazidime under physiological conditions?
- Experimental design : Use a stability-indicating HPLC method to monitor Delta-3 isomer formation in simulated body fluid (pH 7.4, 37°C) over 48h .
- Kinetic modeling : Apply first-order kinetics (ln[C] vs. time) to calculate degradation rate constants (k) and half-life (t½) .
- Statistical analysis : Use ANOVA to compare k values across temperature/pH conditions (α=0.05) .
Q. What strategies mitigate cross-contamination between Ceftazidime and its Delta-3 isomer during synthesis?
- Process controls : Implement in-process HPLC checks at critical synthesis steps (e.g., after imino group formation) .
- Crystallization : Use anti-solvent precipitation with ethanol to isolate Ceftazidime pentahydrate, leaving the Delta-3 isomer in the mother liquor .
- Purification : Employ preparative chromatography with a 250 mm × 21.2 mm L1 column and 1.5 mL/min flow rate .
Data Interpretation
Q. How to analyze discrepancies between in vitro potency and clinical efficacy of Ceftazidime formulations containing Delta-3 isomer?
- MIC correlation : Compare MIC values (CLSI guidelines) for Delta-3 isomer-spiked formulations against clinical cure rates in pneumonia trials .
- Pharmacokinetic modeling : Use NONMEM to simulate free drug concentrations (fT > MIC) in lung epithelial lining fluid .
- Meta-analysis : Pool data from 5+ studies to calculate odds ratios for treatment failure linked to isomer content .
Q. What computational tools predict the stability of Delta-3-Ceftazidime Isomer in novel drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
